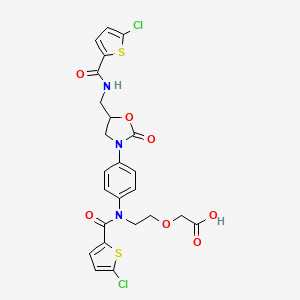

Rivaroxaban EP Impurity I

Description

Properties

IUPAC Name |

2-[2-[N-(5-chlorothiophene-2-carbonyl)-4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21Cl2N3O7S2/c25-19-7-5-17(37-19)22(32)27-11-16-12-29(24(34)36-16)15-3-1-14(2-4-15)28(9-10-35-13-21(30)31)23(33)18-6-8-20(26)38-18/h1-8,16H,9-13H2,(H,27,32)(H,30,31)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEOFNNZMYBBFPT-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC=C(C=C2)N(CCOCC(=O)O)C(=O)C3=CC=C(S3)Cl)CNC(=O)C4=CC=C(S4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC(=O)N1C2=CC=C(C=C2)N(CCOCC(=O)O)C(=O)C3=CC=C(S3)Cl)CNC(=O)C4=CC=C(S4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21Cl2N3O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1151893-81-0 | |

| Record name | Rivaroxaban N-hydrolyse N-5-chlorothiophene-2-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1151893810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIVAROXABAN N-HYDROLYSE N-5-CHLOROTHIOPHENE-2-CARBALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7AV86WZ2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis Pathway for Rivaroxaban EP Impurity I: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a potential synthesis pathway for Rivaroxaban EP Impurity I. The information presented herein is a compilation and adaptation of synthetic methods described in the scientific literature for Rivaroxaban and its related impurities. This document is intended for research and development purposes and should be used in a controlled laboratory setting by qualified professionals.

Introduction

This compound, chemically known as 2-[2-[N-(5-chlorothiophene-2-carbonyl)-4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid, is a known process-related impurity in the synthesis of the anticoagulant drug Rivaroxaban.[1][2][3] The control and synthesis of such impurities are crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide outlines a plausible multi-step synthesis route for obtaining this impurity, which can be valuable for its use as a reference standard in analytical method development and validation.

Proposed Synthesis Pathway

The proposed synthesis of this compound starts from the readily available starting material, 4-(4-aminophenyl)morpholin-3-one (B139978). The pathway involves the formation of a key amine intermediate, followed by a double acylation reaction with 5-chlorothiophene-2-carbonyl chloride.

Experimental Protocols

The following experimental protocols are adapted from procedures described for the synthesis of Rivaroxaban and its chiral impurities.[3][4]

Step 1: Synthesis of Intermediate Amine (4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one)

This step involves the reaction of 4-(4-aminophenyl)morpholin-3-one with (S)-N-glycidyl phthalimide to form a phthalimide-protected intermediate, followed by deprotection to yield the key amine intermediate.

Reaction:

-

Phthalimide Intermediate Formation: 4-(4-aminophenyl)morpholin-3-one is reacted with (S)-N-glycidyl phthalimide in a suitable solvent such as methanol (B129727) or a mixture of methanol and water. The reaction mixture is heated to reflux for an extended period (e.g., 15-24 hours). The intermediate can be isolated by filtration upon cooling.

-

Cyclization: The resulting amino alcohol is then cyclized to form the oxazolidinone ring. This can be achieved using a carbonylating agent like N,N'-carbonyldiimidazole (CDI) in a solvent such as toluene (B28343) at elevated temperatures (e.g., 105-110°C).

-

Deprotection: The phthalimide protecting group is removed by reacting the intermediate with a 40% aqueous solution of methylamine (B109427) in a solvent like methanol at an elevated temperature (e.g., 60-65°C) for 4-6 hours. The resulting amine hydrochloride can be precipitated by adjusting the pH with hydrochloric acid.

Step 2: Synthesis of this compound

This final step involves the diacylation of the intermediate amine with 5-chlorothiophene-2-carbonyl chloride.

Reaction:

-

The intermediate amine hydrochloride is dissolved in a mixture of acetonitrile (B52724) and water.

-

Triethylamine is added to the solution to act as a base.

-

The reaction mixture is cooled to a low temperature (e.g., 10-15°C).

-

A solution of 5-chlorothiophene-2-carbonyl chloride in a suitable solvent is added dropwise while maintaining the low temperature.

-

The reaction is stirred at this temperature for 2-3 hours.

-

The product, this compound, can be isolated by filtration and purified by recrystallization from a suitable solvent system, such as acetic acid and water.

Data Presentation

The following tables summarize the key chemical entities and potential quantitative data for the synthesis of this compound. The yield and purity data are illustrative and based on similar reactions reported in the literature; actual results may vary.

Table 1: Key Reactants and Intermediates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 4-(4-aminophenyl)morpholin-3-one | C₁₀H₁₂N₂O₂ | 192.22 | Starting Material |

| (S)-N-Glycidyl phthalimide | C₁₁H₉NO₃ | 203.19 | Starting Material |

| 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one | C₁₄H₁₇N₃O₄ | 291.30 | Intermediate |

| 5-Chlorothiophene-2-carbonyl chloride | C₅H₂Cl₂OS | 181.04 | Acylating Agent |

| This compound | C₂₄H₂₁Cl₂N₃O₇S₂ | 598.48 | Final Product |

Table 2: Illustrative Reaction Parameters and Outcomes

| Step | Reaction Type | Key Reagents | Solvent(s) | Temperature (°C) | Typical Yield (%) | Typical Purity (%) (by HPLC) |

| 1a. Phthalimide Intermediate Formation | Ring Opening | 4-(4-aminophenyl)morpholin-3-one, (S)-N-Glycidyl phthalimide | Methanol/Water | Reflux | 90-95 | >97 |

| 1b. Cyclization | Cyclization | N,N'-Carbonyldiimidazole | Toluene | 105-110 | 90-95 | >98 |

| 1c. Deprotection | Deprotection | 40% Methylamine solution, HCl | Methanol | 60-65 | 80-85 | >99 |

| 2. Diacylation | N-Acylation | 5-Chlorothiophene-2-carbonyl chloride, Triethylamine | Acetonitrile/Water | 10-15 | 80-90 | >99 |

Logical Workflow for Synthesis and Characterization

The overall process for synthesizing and confirming the structure of this compound can be visualized as follows:

Conclusion

This technical guide provides a plausible and detailed synthesis pathway for this compound based on available scientific literature. The provided experimental protocols, data tables, and workflow diagrams are intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and quality control. The successful synthesis and characterization of this impurity are essential for the development of robust analytical methods for monitoring the purity of Rivaroxaban. It is imperative that all experimental work is conducted with appropriate safety precautions in a suitable laboratory environment.

References

An In-Depth Technical Guide to the Origin and Formation of Rivaroxaban EP Impurity I

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Rivaroxaban EP Impurity I, a known process-related impurity in the synthesis of the anticoagulant drug Rivaroxaban. This document details its chemical identity, origin, formation pathway, and methods for its synthesis and analytical characterization, addressing the critical need for robust impurity control in pharmaceutical development and manufacturing.

Introduction to Rivaroxaban and Its Impurities

Rivaroxaban is a potent, orally active direct inhibitor of Factor Xa, a crucial enzyme in the coagulation cascade. It is widely prescribed for the prevention and treatment of thromboembolic disorders. As with any synthetically derived active pharmaceutical ingredient (API), the manufacturing process of Rivaroxaban can lead to the formation of impurities.[1] These impurities can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation of the drug substance itself.[1] Regulatory bodies worldwide, including the European Pharmacopoeia (EP), mandate strict control over these impurities to ensure the safety and efficacy of the final drug product.

Impurities in Rivaroxaban are broadly categorized as:

-

Process-Related Impurities: By-products formed during the synthesis of the API.[1]

-

Degradation Impurities: Substances formed due to the degradation of the API during storage or handling, often initiated by factors such as heat, light, or pH variations.[1]

This compound is classified as a process-related impurity , meaning its formation is directly linked to the synthetic route employed in the manufacturing of Rivaroxaban.[1]

Chemical Profile of this compound

A clear understanding of the chemical identity of an impurity is fundamental to controlling its presence in the final drug product.

| Parameter | Information |

| Chemical Name | 2-[2-[N-(5-Chlorothiophene-2-carbonyl)-4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid[] |

| Synonym | Rivaroxaban Amine Impurity[] |

| CAS Number | 1151893-81-0[3] |

| Molecular Formula | C24H21Cl2N3O7S2[3] |

| Molecular Weight | 598.48 g/mol [4] |

| Appearance | White to Off-White Solid[] |

Origin and Formation Pathway

This compound is not a degradation product but rather a by-product that can form during the synthesis of Rivaroxaban. Its formation is attributed to a specific side reaction involving a key intermediate in the manufacturing process.

The primary mechanism for the formation of this compound involves the amine cleavage of the amide bond within the morpholinone ring of a Rivaroxaban precursor.[] This ring-opening reaction exposes a reactive amine group, which can then undergo further reactions.

The formation can be summarized in the following conceptual steps:

-

Ring Opening of the Morpholinone Moiety: A key intermediate in the Rivaroxaban synthesis, which contains the morpholinone ring, undergoes cleavage of the amide bond. This is often facilitated by the presence of a primary amine.

-

Condensation Reaction: The newly formed ring-opened intermediate, now possessing a reactive secondary amine, can then react with two molecules of an activated form of 5-chlorothiophene-2-carboxylic acid, such as 5-chlorothiophene-2-acyl chloride.[] This double condensation reaction leads to the formation of this compound.

Caption: Conceptual pathway for the formation of this compound.

Experimental Protocols

Synthesis of this compound

The following is a representative protocol for the synthesis of this compound, which can be used to produce a reference standard for analytical purposes.

Materials:

-

4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidine-3-yl]phenyl}morpholin-3-one hydrochloride

-

40% Methylamine (B109427) aqueous solution

-

5-chlorothiophene-2-acyl chloride

-

Water

-

Sodium carbonate

Procedure:

-

Ring Opening:

-

A suspension of 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidine-3-yl]phenyl}morpholin-3-one hydrochloride in a 40% aqueous solution of methylamine is prepared.

-

The reaction mixture is heated to 50°C and stirred for 4 hours.[]

-

After the reaction is complete, the ring-opened product is isolated and purified, typically using column chromatography.[]

-

-

Condensation:

-

The purified ring-opened intermediate is dissolved in a mixture of acetone and water.

-

Sodium carbonate is added to the solution to act as a base.

-

5-chlorothiophene-2-acyl chloride is then added to the reaction mixture.

-

The reaction is stirred until completion, monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, the product is isolated by filtration and dried to yield this compound.[]

-

Analytical Characterization of this compound

A robust analytical method is essential for the detection and quantification of this compound in the API. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a commonly employed technique.

Table of HPLC Method Parameters:

| Parameter | Condition |

| Column | Chiralpak IC (250 x 4.6 mm, 5 µm)[] |

| Mobile Phase A | Acetonitrile:Ethanol:n-butyl amine (95:5:0.5, v/v/v)[] |

| Mobile Phase B | Water:Methanol:n-butyl amine (50:50:0.5, v/v/v)[] |

| Gradient Program | A gradient program with a total run time of 25.0 minutes is utilized.[] |

| Flow Rate | 0.8 mL/min[] |

| Column Temperature | 27°C[] |

| Detection Wavelength | 254 nm[] |

Sample Preparation:

-

Standard Solution: A known concentration of the synthesized this compound reference standard is prepared in a suitable diluent.

-

Sample Solution: A solution of the Rivaroxaban API is prepared in the same diluent to a concentration suitable for analysis.

Caption: A typical experimental workflow for the analysis of this compound.

Quantitative Data and Acceptance Criteria

While specific quantitative data on the formation of this compound under varying process conditions is often proprietary to manufacturers, the following table provides a general overview of typical analytical validation parameters that would be assessed for an impurity of this nature.

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, including other impurities and the API. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantitated. |

| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. |

| Linearity | The method should demonstrate a linear relationship between the concentration of the analyte and the analytical response over a defined range. A correlation coefficient (r²) of ≥ 0.99 is typically required. |

| Accuracy | The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, with typical acceptance criteria of 90-110%. |

| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. The relative standard deviation (RSD) should typically be ≤ 10%. |

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. |

Conclusion

This compound is a process-related impurity that requires careful monitoring and control during the manufacturing of Rivaroxaban. A thorough understanding of its formation pathway, coupled with the availability of a well-characterized reference standard and a validated analytical method, is crucial for ensuring the quality, safety, and efficacy of the final drug product. The information and protocols provided in this technical guide serve as a valuable resource for researchers, scientists, and drug development professionals involved in the lifecycle of Rivaroxaban.

References

Characterization of Rivaroxaban EP Impurity I by NMR and Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies for the characterization of Rivaroxaban EP Impurity I. The focus is on the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation and confirmation of this critical process-related impurity in the synthesis of the anticoagulant drug Rivaroxaban.

Introduction to Rivaroxaban and its Impurities

Rivaroxaban is an orally active, direct factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases. The European Pharmacopoeia (EP) lists several potential impurities that must be monitored and controlled to ensure the safety and efficacy of the drug product. This compound is a significant process-related impurity. Its chemical name is 2-[2-[N-(5-chlorothiophene-2-carbonyl)-4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid. The presence of this and other impurities can arise from the synthetic route, degradation of the active pharmaceutical ingredient (API), or interaction with excipients. Rigorous analytical characterization is therefore essential for quality control and regulatory compliance.

Structural Elucidation of this compound

The definitive identification of this compound requires a combination of advanced analytical techniques, primarily NMR and mass spectrometry, to confirm its molecular structure and differentiate it from the API and other related substances.

Chemical Structure

| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Rivaroxaban | 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide | C₁₉H₁₈ClN₃O₅S | 435.88 | 366789-02-8 |

| This compound | 2-[2-[N-(5-chlorothiophene-2-carbonyl)-4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid | C₂₄H₂₁Cl₂N₃O₇S₂ | 598.48 | 1151893-81-0 |

Data Presentation

The following tables summarize the hypothetical quantitative data for the characterization of this compound. This data is based on the known structure and typical spectral values for similar functional groups.

Table 1: Hypothetical ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 12.50 | br s | - | 1H | -COOH |

| 9.10 | t | 5.8 | 1H | -NH-CH₂- |

| 7.65 | d | 4.0 | 1H | Thiophene-H |

| 7.60 | d | 8.8 | 2H | Aromatic-H |

| 7.50 | d | 4.0 | 1H | Thiophene-H |

| 7.40 | d | 8.8 | 2H | Aromatic-H |

| 7.10 | d | 4.0 | 1H | Thiophene-H |

| 7.05 | d | 4.0 | 1H | Thiophene-H |

| 4.95 | m | - | 1H | Oxazolidinone-CH |

| 4.20 | s | - | 2H | -O-CH₂-COOH |

| 4.15 | t | 5.5 | 1H | Oxazolidinone-CH₂ |

| 4.00 | t | 5.2 | 2H | -N-CH₂-CH₂-O- |

| 3.85 | dd | 9.0, 6.0 | 1H | Oxazolidinone-CH₂ |

| 3.75 | t | 5.2 | 2H | -N-CH₂-CH₂-O- |

| 3.65 | t | 5.8 | 2H | -NH-CH₂- |

Note: This data is hypothetical and for illustrative purposes only.

Table 2: Hypothetical ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 171.5 | -COOH |

| 162.0 | -C=O (Amide) |

| 161.8 | -C=O (Amide) |

| 154.0 | -C=O (Oxazolidinone) |

| 140.0 | Aromatic-C |

| 139.5 | Aromatic-C |

| 138.5 | Thiophene-C |

| 138.0 | Thiophene-C |

| 133.0 | Aromatic-C |

| 131.0 | Thiophene-C |

| 130.5 | Thiophene-C |

| 129.0 | Aromatic-C |

| 128.5 | Thiophene-C |

| 128.0 | Thiophene-C |

| 118.0 | Aromatic-C |

| 71.0 | Oxazolidinone-CH |

| 68.5 | -O-CH₂-COOH |

| 67.0 | -N-CH₂-CH₂-O- |

| 49.0 | -N-CH₂-CH₂-O- |

| 47.5 | Oxazolidinone-CH₂ |

| 42.0 | -NH-CH₂- |

Note: This data is hypothetical and for illustrative purposes only.

Table 3: Hypothetical Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 599.0 | [M+H]⁺ |

| 621.0 | [M+Na]⁺ |

| 437.0 | [M - C₅H₂ClOS]⁺ |

| 162.0 | [C₅H₂ClOS]⁺ |

Note: This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including the connectivity of atoms, through the analysis of ¹H and ¹³C NMR spectra, as well as 2D correlation experiments.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the isolated this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final volume of 0.6 mL.

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 16 ppm.

-

Acquisition Time: 4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

2D NMR Experiments (for full structural elucidation):

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for establishing the connectivity of different molecular fragments.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the ¹H NMR signals and measure the chemical shifts and coupling constants.

-

Assign the signals in all spectra to the corresponding atoms in the proposed structure of this compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the impurity and to obtain fragmentation information that supports the proposed structure.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

-

Prepare a dilute solution of the isolated impurity (approximately 10-100 µg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol, often with the addition of a small amount of formic acid to promote ionization.

-

The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

ESI-MS/MS Acquisition:

-

Ionization Mode: Positive ion mode is typically used for this class of compounds.

-

Capillary Voltage: 3.5-4.5 kV.

-

Source Temperature: 100-150 °C.

-

Desolvation Gas Flow: 600-800 L/hr.

-

Full Scan MS: Acquire data over a mass range of m/z 100-1000 to determine the parent ion.

-

Tandem MS (MS/MS): Select the protonated molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) using a range of collision energies to generate fragment ions.

Data Analysis:

-

Determine the accurate mass of the molecular ion and calculate the elemental composition to confirm the molecular formula.

-

Analyze the fragmentation pattern in the MS/MS spectrum. Propose fragmentation pathways that are consistent with the structure of this compound. Key fragments to look for would include the loss of the chlorothiophene carbonyl groups and cleavages within the ethoxyacetic acid side chain.

Mandatory Visualizations

Caption: Workflow for the Characterization of this compound.

Caption: Logical Relationship between Rivaroxaban and Impurity I.

Physicochemical Properties and Analytical Characterization of Rivaroxaban EP Impurity I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and analytical methodologies for Rivaroxaban EP Impurity I. The information presented herein is intended to support research, development, and quality control activities related to Rivaroxaban and its impurities.

Physicochemical Properties

This compound is a known process-related impurity of Rivaroxaban, an oral anticoagulant.[][2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | (S)-2-(2-(5-chloro-N-(4-(5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-yl)phenyl)thiophene-2-carboxamido)ethoxy)acetic acid | [3][4] |

| CAS Number | 1151893-81-0 | [3] |

| Molecular Formula | C24H21Cl2N3O7S2 | [3][5] |

| Molecular Weight | 598.47 g/mol | [5] |

| Physical Form | Off-White Solid | [5] |

| Melting Point | >70°C (decomposes) / 96.1-98.9°C | [][6] |

| Solubility | Soluble in Methanol and DMSO (≥ 125 mg/mL) | [7] |

| Boiling Point | Not available | |

| pKa | Not available |

Synthesis and Characterization

Characterization of this compound is typically performed using a combination of spectroscopic and chromatographic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), in addition to the HPLC methods detailed below.[2][9][10]

Experimental Protocols: Analytical Characterization

The following section details a composite experimental protocol for the analytical characterization of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are crucial for the detection, quantification, and control of this impurity in Rivaroxaban drug substances and products.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is designed for the separation and quantification of Rivaroxaban and its related impurities, including Impurity I.

3.1.1. Chromatographic Conditions

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB, 15 cm x 3.0 mm, 3.5 µm particle size).[11]

-

Mobile Phase: A gradient elution is typically employed.

-

Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) buffer or a phosphate (B84403) buffer.[11]

-

Mobile Phase B: Acetonitrile (B52724).[11]

-

-

Flow Rate: 1.0 mL/min.[12]

-

Column Temperature: 30°C.[11]

-

Detection: UV detection at 250 nm.[11]

-

Injection Volume: 10 µL.[11]

3.1.2. Sample Preparation

-

Accurately weigh and dissolve the Rivaroxaban sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 500 µg/mL.[11]

-

Sonicate the solution for 15 minutes to ensure complete dissolution.[11]

-

Filter the solution through a 0.45 µm nylon filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Level Analysis

For highly sensitive and selective quantification, particularly at trace levels, an LC-MS/MS method is recommended.

3.2.1. Chromatographic and Mass Spectrometric Conditions

-

LC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 or similar reverse-phase column.

-

Mobile Phase:

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.[11]

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

3.2.2. Sample Preparation

Sample preparation for LC-MS/MS analysis typically involves a protein precipitation step for biological matrices or a simple dilution for drug substance analysis, followed by filtration.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the identification and quantification of this compound.

Caption: Analytical workflow for this compound.

References

- 2. Bot Verification [rasayanjournal.co.in]

- 3. (S)-2-(2-(5-chloro-N-(4-(5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-yl)phenyl)thiophene-2-carboxamido)ethoxy)acetic acid synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 1151893-81-0 | SynZeal [synzeal.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Rivaroxaban Imp.I(EP) - Analytica Chemie [analyticachemie.in]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Blog Details [chemicea.com]

- 9. goldncloudpublications.com [goldncloudpublications.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® [mdpi.com]

- 13. jjc.yu.edu.jo [jjc.yu.edu.jo]

An In-depth Technical Guide on Rivaroxaban Degradation Products and Impurity I Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation products of Rivaroxaban (B1684504), a direct Factor Xa inhibitor. It details the methodologies for stress testing, identification, and characterization of these products, with a specific focus on Impurity I. The information is compiled from various scientific studies to assist in the quality control and stability assessment of Rivaroxaban.

Introduction to Rivaroxaban Stability

Rivaroxaban (chemical name: 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide) is an oral anticoagulant.[1] The stability of Rivaroxaban is a critical aspect of its pharmaceutical development and manufacturing, as degradation can lead to loss of potency and the formation of potentially harmful impurities.[2] Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are essential to establish the intrinsic stability of the drug substance and to develop stability-indicating analytical methods.[3][4]

Rivaroxaban has been found to be susceptible to degradation under various stress conditions, particularly hydrolytic (acidic and alkaline) and oxidative conditions.[1][5] It is relatively stable under neutral, thermal, and photolytic stress.[3]

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are performed to generate degradation products and to demonstrate the specificity of analytical methods.[2] The following protocols are synthesized from multiple sources to provide a comprehensive approach.

2.1. General Sample Preparation

-

Standard Solution: Accurately weigh and dissolve the Rivaroxaban reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile (B52724) 10:90 v/v) to obtain a known concentration.[6]

-

Sample Solution: Prepare the sample solution from the bulk drug or pharmaceutical dosage form in the same diluent to achieve a similar concentration as the standard solution.[6]

2.2. Stress Conditions

-

Acid Hydrolysis: Treat the Rivaroxaban solution with 0.1 N to 1 M HCl at room temperature or elevated temperatures (e.g., 80°C) for a period ranging from several hours to 72 hours.[6][7] After the specified time, neutralize the solution before analysis.[6]

-

Base Hydrolysis: Treat the Rivaroxaban solution with 0.1 N to 1 M NaOH at room temperature or elevated temperatures (e.g., 80°C) for a period ranging from several hours to 72 hours.[6][7] Neutralize the solution before analysis.[6]

-

Oxidative Degradation: Treat the Rivaroxaban solution with 3% to 5% v/v H₂O₂ at room temperature or elevated temperatures (e.g., 40°C - 75°C) for a period ranging from 4 to 24 hours.[1][6][7]

-

Thermal Degradation: Expose the solid drug to dry heat (e.g., 60°C - 80°C) for a period ranging from 12 hours to several days.[6][7]

-

Photolytic Degradation: Expose the drug solution to UV light (e.g., 1.2 million lux hours).[7]

Analytical Methodologies for Degradation Product Analysis

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for separating Rivaroxaban from its degradation products.[6] Coupling HPLC with mass spectrometry (LC-MS/MS) is invaluable for the identification and characterization of these products.[6][8]

3.1. RP-HPLC Method

-

Column: A C18 column is typically used, with common dimensions being 250 mm x 4.6 mm and a particle size of 3.5 µm or 5 µm.[1][7][9]

-

Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate (B84403) adjusted to pH 3.0 with orthophosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[1][7][9]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[1]

-

Detection: UV detection is commonly performed at 249 nm.[1]

-

Injection Volume: 15 µL.[1]

3.2. UPLC-Q-TOF-MS/MS Method for Identification

For structural elucidation of unknown degradation products, a high-resolution mass spectrometry technique is employed.

-

Column: An Agilent C18 column (50 mm x 2.1 mm, 1.8 µm) or equivalent.[6]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]

-

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF).[6]

-

Procedure: The eluent from the UPLC system is introduced into the mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern. This data is then used to deduce the structure of the degradation products.[6][8]

Summary of Rivaroxaban Degradation Products

Forced degradation studies have identified several degradation products. The extent of degradation varies depending on the stress conditions applied.

| Stress Condition | % Degradation of Rivaroxaban (Approximate) | Major Degradation Products (DPs) Identified | Reference |

| Acid Hydrolysis (0.1 N HCl, 72h, RT) | 28% | DP-1, DP-2, and others | [10] |

| Base Hydrolysis (0.1 N NaOH, 72h, RT) | 35% | DP-3 and others | [10] |

| Oxidative (0.05% H₂O₂, 24h, 75°C) | Significant degradation | Several degradation products | [1] |

| Thermal (75°C, 24h) | Not significant | - | [1] |

| Photolytic | Stable | - | [3] |

Note: The percentage of degradation can vary based on the exact experimental conditions (concentration, temperature, and duration).

Identification and Characterization of Impurity I

Rivaroxaban EP Impurity I is a known impurity that can be monitored during quality control.

-

Chemical Name: [2-[[5,9-dichloro-2,5,8-trioxo-3,7-diaza-5(3,5)-1,3-oxazolidina-1,9(2)-dithiophena-4(1,4)-benzenanonaphan-3-yl]ethoxy]acetic acid.[11]

-

Synonym: Rivaroxaban N-acyl glycolic acid (USP).[11]

5.1. Protocol for Identification of Impurity I

The identification of Impurity I involves a systematic workflow combining chromatographic separation and spectroscopic characterization.

-

Isolation: If Impurity I is present in a sample, it can be isolated using semi-preparative HPLC.[8]

-

Chromatographic Analysis: Analyze the isolated impurity using the validated RP-HPLC method to confirm its retention time relative to the Rivaroxaban peak.

-

Mass Spectrometry (MS): Infuse the isolated impurity into a mass spectrometer to determine its molecular weight. The expected molecular formula for the free base is C₁₉H₂₀ClN₃O₆S, with a molecular weight of approximately 453.9 g/mol .[11]

-

Tandem Mass Spectrometry (MS/MS): Perform fragmentation analysis to elucidate the structure. Compare the fragmentation pattern with that of the Rivaroxaban parent drug to identify structural modifications.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, acquire ¹H NMR and ¹³C NMR spectra of the isolated impurity. The chemical shifts and coupling constants will provide detailed information about the molecular structure.[8]

-

Reference Standard Comparison: The most reliable identification is achieved by comparing the retention time, mass spectrum, and NMR data of the unknown peak with a certified reference standard of this compound.

Visualizations

6.1. Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation and impurity identification.

6.2. Logical Relationship for Impurity Identification

Caption: Logical steps for the positive identification of Impurity I.

Conclusion

The stability of Rivaroxaban is a critical quality attribute that requires thorough investigation. This guide outlines the established protocols for conducting forced degradation studies and identifying the resulting degradation products. The detailed methodologies for HPLC and LC-MS/MS, along with the specific information on Impurity I, provide a solid foundation for researchers and drug development professionals to ensure the safety, efficacy, and quality of Rivaroxaban products. Adherence to these systematic approaches is crucial for regulatory compliance and for delivering safe medications to patients. delivering safe medications to patients.

References

- 1. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wisdomlib.org [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 8. Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound | 1151893-81-0 | SynZeal [synzeal.com]

A-Technical-Guide-to-the-Potential-Pharmacological-Activity-of-Rivaroxaban-EP-Impurity-I

-Executive-Summary:

Rivaroxaban-is-a-potent,-direct-Factor-Xa-(FXa)-inhibitor-widely-prescribed-as-an-anticoagulant.[1][2][3] The-control-and-characterization-of-impurities-in-its-drug-product-are-critical-for-ensuring-safety-and-efficacy,-as-mandated-by-global-pharmacopeial-standards.[4][5] Rivaroxaban-EP-Impurity-I,-chemically-identified-as-[2-[15,95-dichloro-2,52,8-trioxo-3,7-diaza-5(3,5)-1,3-oxazolidina-1,9(2)-dithiophena-4(1,4)-benzenanonaphan-3-yl]ethoxy]acetic-acid,-is-a-known-impurity-of-Rivaroxaban.[6][7][8] Due-to-its-structural-similarity-to-the-parent-drug,-there-is-a-scientific-imperative-to-investigate-its-potential-pharmacological-activity,-particularly-its-influence-on-the-coagulation-cascade.

This-document-provides-a-comprehensive-technical-framework-for-researchers,-scientists,-and-drug-development-professionals-to-assess-the-pharmacological-profile-of-Rivaroxaban-EP-Impurity-I.-While-direct-pharmacological-data-for-this-specific-impurity-is-not-publicly-available,-this-guide-outlines-a-series-of-proposed-experimental-protocols,-from-in-silico-modeling-to-in-vitro-bioassays,-to-elucidate-its-potential-effects.-The-methodologies-are-based-on-established-pharmacopeial-and-scientific-standards-for-characterizing-anticoagulant-activity-and-the-toxicological-assessment-of-pharmaceutical-impurities.[5][9]

1.0-Introduction-to-Rivaroxaban-and-Impurity-Profiling

Rivaroxaban-exerts-its-anticoagulant-effect-by-directly,-selectively,-and-reversibly-inhibiting-both-free-and-clot-bound-Factor-Xa,-a-critical-enzyme-in-the-coagulation-cascade.[1][2][10] This-inhibition-prevents-the-conversion-of-prothrombin-(Factor-II)-to-thrombin-(Factor-IIa),-thereby-reducing-thrombin-generation-and-subsequent-fibrin-clot-formation.[3][10] Its-predictable-pharmacokinetics-and-oral-bioavailability-have-made-it-a-cornerstone-in-the-management-of-thromboembolic-disorders.[1][11]

Pharmaceutical-impurities-are-substances-in-a-drug-product-that-are-not-the-active-pharmaceutical-ingredient-(API)-or-excipients.[4] They-can-arise-from-the-manufacturing-process,-degradation-of-the-API,-or-interactions-with-packaging.[4][5] Regulatory-bodies-require-strict-control-of-these-impurities,-as-they-can-potentially-impact-the-drug's-safety-and-efficacy.[5] Rivaroxaban-EP-Impurity-I-is-one-such-impurity-listed-in-the-European-Pharmacopoeia-(EP).[6][12][] Given-its-structural-relation-to-Rivaroxaban,-it-is-hypothesized-that-it-may-retain-some-affinity-for-Factor-Xa-or-other-biological-targets.

2.0-Hypothesized-Pharmacological-Activity

The-primary-hypothesis-is-that-Rivaroxaban-EP-Impurity-I-may-act-as-a-competitive-inhibitor-of-Factor-Xa,-similar-to-Rivaroxaban-itself.-The-degree-of-this-activity-is-expected-to-be-less-than-that-of-the-parent-compound-due-to-structural-modifications.-However,-even-weak-inhibition-could-contribute-to-the-overall-pharmacological-profile-of-the-drug-product.-Alternatively,-the-impurity-could-be-pharmacologically-inert-or-exhibit-off-target-effects,-including-cytotoxicity,-which-must-also-be-investigated.

3.0-Proposed-Experimental-Framework

A-systematic,-tiered-approach-is-proposed-to-characterize-the-pharmacological-activity-of-Rivaroxaban-EP-Impurity-I.

3.1-In-Vitro-Anticoagulation-Assays

The-most-direct-way-to-test-the-primary-hypothesis-is-to-measure-the-impurity's-effect-on-coagulation-in-vitro.

This-assay-quantifies-the-direct-inhibition-of-purified-human-Factor-Xa.[14][15]

Experimental-Protocol:

-

Reagent-Preparation: Prepare-solutions-of-purified-human-Factor-Xa,-a-chromogenic-FXa-substrate-(e.g.,-S-2222),-and-assay-buffer.[16] Prepare-serial-dilutions-of-Rivaroxaban-(positive-control)-and-Rivaroxaban-EP-Impurity-I-(test-article)-in-the-assay-buffer.

-

Incubation: In-a-96-well-plate,-add-the-test-article-or-control-to-wells-containing-the-Factor-Xa-solution.-Incubate-for-a-defined-period-(e.g.,-15-30-minutes)-at-37°C-to-allow-for-inhibitor-binding.[14]

-

Substrate-Addition: Add-the-chromogenic-substrate-to-all-wells-to-initiate-the-reaction.

-

Measurement: Read-the-absorbance-at-405-nm-kinetically-using-a-microplate-reader.-The-rate-of-color-development-is-inversely-proportional-to-the-Factor-Xa-inhibition.[14][17]

-

Data-Analysis: Calculate-the-percent-inhibition-for-each-concentration-and-determine-the-IC50-value-(the-concentration-of-inhibitor-that-causes-50%-inhibition)-by-fitting-the-data-to-a-dose-response-curve.

Hypothetical-Data-Presentation:

| Compound | IC50 (nM) for Factor Xa Inhibition |

| Rivaroxaban | 2.1 ± 0.4 |

| This compound | > 10,000 |

| Vehicle Control | No Inhibition Detected |

Table-1:-Hypothetical-IC50-values-from-the-direct-Factor-Xa-inhibition-assay.-Data-is-presented-as-mean-±-standard-deviation.

The-activated-Partial-Thromboplastin-Time-(aPTT)-and-Prothrombin-Time-(PT)-assays-measure-the-integrity-of-the-intrinsic-and-extrinsic-coagulation-pathways,-respectively.[18] While-less-sensitive-for-direct-FXa-inhibitors-than-specific-anti-Xa-assays,-they-are-valuable-for-detecting-overall-anticoagulant-effects.[][19]

Experimental-Protocol:

-

Plasma-Preparation: Obtain-platelet-poor-plasma-(PPP)-by-centrifuging-citrated-whole-blood.[20]

-

Sample-Preparation: Spike-the-PPP-with-varying-concentrations-of-Rivaroxaban-(control)-and-Rivaroxaban-EP-Impurity-I.

-

aPTT-Assay: Incubate-the-spiked-plasma-with-an-aPTT-reagent-(containing-a-contact-activator-and-phospholipids)-at-37°C.-Add-calcium-chloride-(CaCl2)-to-initiate-clotting-and-measure-the-time-to-fibrin-clot-formation-using-a-coagulometer.

-

PT-Assay: Incubate-the-spiked-plasma-at-37°C.-Add-a-PT-reagent-(containing-thromboplastin-and-calcium)-to-initiate-clotting-and-measure-the-time-to-clot-formation.

-

Data-Analysis: Plot-the-clotting-time-(in-seconds)-against-the-concentration-of-the-test-article.

Hypothetical-Data-Presentation:

| Compound Concentration (µM) | aPTT (seconds) | PT (seconds) |

| Vehicle Control | 32.5 ± 1.5 | 12.1 ± 0.5 |

| Rivaroxaban (1 µM) | 65.2 ± 3.1 | 25.8 ± 1.2 |

| Impurity I (1 µM) | 33.1 ± 1.8 | 12.5 ± 0.7 |

| Impurity I (10 µM) | 35.5 ± 2.0 | 13.1 ± 0.6 |

| Impurity I (100 µM) | 38.9 ± 2.5 | 14.0 ± 0.9 |

Table-2:-Hypothetical-results-from-global-coagulation-assays.-Data-is-presented-as-mean-±-standard-deviation.

3.2-Cytotoxicity-Assessment

It-is-essential-to-evaluate-whether-the-impurity-exhibits-cytotoxic-effects,-which-would-be-a-critical-safety-concern.[21][22] The-MTT-assay-is-a-standard-colorimetric-assay-for-assessing-cell-metabolic-activity-as-an-indicator-of-cell-viability.

Experimental-Protocol:

-

Cell-Culture: Seed-a-relevant-cell-line-(e.g.,-HepG2,-human-liver-cells)-in-a-96-well-plate-and-allow-cells-to-adhere-overnight.

-

Treatment: Expose-the-cells-to-serial-dilutions-of-Rivaroxaban-EP-Impurity-I-for-a-specified-duration-(e.g.,-24-or-48-hours).

-

MTT-Addition: Add-MTT-(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium-bromide)-solution-to-each-well.-Viable-cells-with-active-mitochondrial-reductases-will-convert-the-yellow-MTT-to-purple-formazan-crystals.

-

Solubilization: Add-a-solubilizing-agent-(e.g.,-DMSO-or-isopropanol)-to-dissolve-the-formazan-crystals.

-

Measurement: Read-the-absorbance-at-approximately-570-nm.

-

Data-Analysis: Express-the-results-as-a-percentage-of-cell-viability-compared-to-the-untreated-vehicle-control.

Hypothetical-Data-Presentation:

| Impurity I Concentration (µM) | Cell Viability (% of Control) |

| 0 (Vehicle) | 100 ± 5.2 |

| 1 | 98.7 ± 4.8 |

| 10 | 95.1 ± 6.1 |

| 50 | 91.3 ± 5.5 |

| 100 | 88.5 ± 7.0 |

Table-3:-Hypothetical-results-from-an-MTT-cytotoxicity-assay-on-HepG2-cells-after-24-hour-exposure.-Data-is-presented-as-mean-±-standard-deviation.

4.0-Contextual-Signaling-Pathway

The-pharmacological-activity-of-Rivaroxaban-and,-hypothetically,-its-impurity,-is-centered-on-the-inhibition-of-the-common-pathway-of-the-coagulation-cascade.

This-diagram-illustrates-the-convergence-of-the-intrinsic-and-extrinsic-pathways-to-activate-Factor-X-to-Factor-Xa.-Factor-Xa-then-catalyzes-the-conversion-of-prothrombin-to-thrombin,-which-in-turn-converts-fibrinogen-to-the-fibrin-monomers-that-form-a-clot.-Rivaroxaban-directly-targets-and-inhibits-Factor-Xa,-thus-blocking-the-amplification-of-the-coagulation-cascade.[10] Any-potential-anticoagulant-activity-of-Rivaroxaban-EP-Impurity-I-would-most-likely-occur-at-this-same-critical-juncture.

5.0-Conclusion-and-Future-Directions

This-technical-guide-proposes-a-structured,-hypothesis-driven-approach-to-evaluate-the-potential-pharmacological-activity-of-Rivaroxaban-EP-Impurity-I.-The-outlined-in-vitro-assays-provide-a-robust-framework-for-an-initial-assessment-of-its-anticoagulant-and-cytotoxic-potential.-Based-on-the-hypothetical-data-presented,-Rivaroxaban-EP-Impurity-I-is-unlikely-to-possess-significant-Factor-Xa-inhibitory-activity.-However,-experimental-verification-is-paramount.

Should-any-significant-activity-be-detected,-further-investigations-would-be-warranted,-including:

-

-In-Silico-Modeling: Molecular-docking-studies-to-predict-the-binding-interaction-of-the-impurity-with-the-active-site-of-Factor-Xa.

-

-Off-Target-Screening: Profiling-the-impurity-against-a-panel-of-other-serine-proteases-and-receptors-to-assess-selectivity.

-

-In-Vivo-Studies: If-in-vitro-activity-is-confirmed-and-deemed-significant,-animal-models-of-thrombosis-could-be-used-to-assess-its-effects-in-vivo.[]

The-thorough-characterization-of-impurities-is-a-fundamental-aspect-of-drug-development-and-safety-assurance.-The-methodologies-described-herein-provide-a-clear-pathway-for-elucidating-the-pharmacological-profile-of-Rivaroxaban-EP-Impurity-I,-contributing-to-a-complete-understanding-of-the-Rivaroxaban-drug-product.

References

- 1. Rivaroxaban - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. What is the mechanism of Rivaroxaban? [synapse.patsnap.com]

- 4. Blog Details [chemicea.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. This compound | 1151893-81-0 | SynZeal [synzeal.com]

- 7. This compound | Manasa Life Sciences [manasalifesciences.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. inotiv.com [inotiv.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Anti-Xa Assays [practical-haemostasis.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. emedicine.medscape.com [emedicine.medscape.com]

- 18. Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Laboratory Measurement of the Anticoagulant Activity of the Target-specific Oral Anticoagulant Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Vitro Anticoagulant Activity and Active Components of Safflower Injection [mdpi.com]

- 21. m.youtube.com [m.youtube.com]

- 22. bioagilytix.com [bioagilytix.com]

Isolating Purity: A Technical Guide to the Isolation and Purification of Rivaroxaban EP Impurity I

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the isolation and purification of Rivaroxaban (B1684504) EP Impurity I from the bulk drug substance. Ensuring the purity of active pharmaceutical ingredients (APIs) like Rivaroxaban is critical for drug safety and efficacy. This document outlines the common sources of this impurity, strategies for its generation through forced degradation, and a detailed protocol for its isolation using preparative high-performance liquid chromatography (HPLC).

Introduction to Rivaroxaban and its Impurities

Rivaroxaban is a potent, orally bioavailable, direct factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders. As with any synthesized pharmaceutical compound, impurities can arise during the manufacturing process, storage, or degradation of the drug substance.[1] Regulatory bodies, including the European Pharmacopoeia (EP), mandate strict control over these impurities. Rivaroxaban EP Impurity I is a known related substance of Rivaroxaban that needs to be monitored and controlled within specified limits. The effective isolation and characterization of such impurities are essential for validating analytical methods and for toxicological studies.

Generation of this compound

To isolate and purify this compound, it is often necessary to first generate a sufficient quantity of the impurity from the Rivaroxaban bulk drug. Forced degradation studies, also known as stress testing, are employed to accelerate the degradation of Rivaroxaban under various conditions, leading to the formation of its impurities.[2][3]

Experimental Protocol: Forced Degradation of Rivaroxaban

The following protocols are commonly used to induce the formation of degradation products, including Impurity I. The specific conditions can be optimized to maximize the yield of the target impurity.

-

Acidic Hydrolysis :

-

Procedure : Dissolve a known quantity of Rivaroxaban bulk drug in a solution of 1N hydrochloric acid.[4]

-

Conditions : The mixture is typically stirred at a controlled temperature, for example, 50°C for 24 hours.[4]

-

Neutralization : After the degradation period, the solution is neutralized with an equivalent amount of a suitable base (e.g., 1N sodium hydroxide).[4]

-

-

Alkaline Hydrolysis :

-

Procedure : Dissolve the Rivaroxaban bulk drug in a solution of 1N sodium hydroxide.[4]

-

Conditions : The solution is stirred at a controlled temperature, such as 50°C for 24 hours.[4]

-

Neutralization : Following degradation, the solution is neutralized with an equivalent amount of a suitable acid (e.g., 1N hydrochloric acid).[4]

-

-

Oxidative Degradation :

-

Thermal Degradation :

-

Procedure : A sample of the solid Rivaroxaban bulk drug is exposed to high temperatures.

-

Conditions : The sample is maintained in a calibrated oven at a temperature such as 105°C for 24 hours.[4]

-

-

Photolytic Degradation :

-

Procedure : A solution of Rivaroxaban is exposed to ultraviolet (UV) light.

-

Conditions : The solution is placed in a photostability chamber and exposed to a specific light intensity for a set duration.

-

Following the forced degradation, the resulting mixture will contain the parent Rivaroxaban drug and a variety of degradation products, including this compound. This mixture then serves as the starting material for the isolation and purification process.

Isolation and Purification by Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for isolating and purifying specific impurities from a complex mixture.[6] The principle of preparative HPLC is to physically separate the components of a mixture as they pass through a chromatographic column, allowing for the collection of the desired fraction.

Experimental Protocol: Preparative HPLC for this compound

The following is a generalized protocol for the isolation of this compound. The specific parameters may require optimization based on the equipment and the exact composition of the degradation mixture.

-

Sample Preparation :

-

Dissolve the residue from the forced degradation study in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or a mixture of acetonitrile (B52724) and water, to a high concentration.[4]

-

Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

-

-

Chromatographic System and Conditions :

-

HPLC System : A preparative HPLC system equipped with a gradient pump, a high-volume injector, a UV-Vis detector, and a fraction collector.

-

Column : A reversed-phase C18 column with dimensions suitable for preparative scale, for example, an XBridge C18 Prep column (19 mm × 250 mm, 5.0 µm particle size).[4]

-

Mobile Phase : A gradient elution is typically employed to achieve optimal separation.

-

Mobile Phase A : An aqueous buffer, such as 10 mM ammonium (B1175870) bicarbonate or ammonium formate.[4][6]

-

Mobile Phase B : An organic solvent, typically acetonitrile.[4][6]

-

-

Detection : UV detection at a wavelength where both Rivaroxaban and Impurity I show significant absorbance, commonly 250 nm or 254 nm.[7][8]

-

-

Fraction Collection and Post-Purification Processing :

-

The eluent corresponding to the peak of this compound is collected using an automated fraction collector.

-

The collected fractions are then pooled.

-

The organic solvent (acetonitrile) is typically removed by rotary evaporation.

-

The remaining aqueous solution can be freeze-dried (lyophilized) to obtain the isolated impurity in a solid form.

-

Characterization and Purity Assessment

Once isolated, the purity of the collected fraction should be assessed, and the identity of this compound confirmed.

-

Purity Assessment : The purity of the isolated impurity is determined by analytical HPLC. A high-purity standard is indicated by a single, sharp peak.

-

Identity Confirmation : The chemical structure of the isolated impurity is confirmed using various spectroscopic techniques:

-

Mass Spectrometry (MS) : To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To elucidate the detailed chemical structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : To identify functional groups.

-

Workflow for Isolation and Purification of this compound

References

- 1. Blog Details [chemicea.com]

- 2. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wisdomlib.org [wisdomlib.org]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN106588903A - Rivaroxaban intermediate impurities and preparation and separation and purification methods thereof - Google Patents [patents.google.com]

Rivaroxaban EP Impurity I: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Rivaroxaban (B1684504) EP Impurity I, a known process-related impurity of the anticoagulant drug Rivaroxaban. The document details its chemical identity, including its CAS number and molecular formula, and outlines the methodologies for its synthesis and analytical characterization. This guide is intended to serve as a critical resource for researchers and professionals engaged in the development, manufacturing, and quality control of Rivaroxaban, ensuring the safety and efficacy of the final drug product.

Chemical Identity and Properties

Rivaroxaban EP Impurity I is a significant impurity that can arise during the synthesis of Rivaroxaban. A thorough understanding of its chemical properties is fundamental for its detection, quantification, and control.

| Property | Value |

| CAS Number | 1151893-81-0[1] |

| Molecular Formula | C₂₄H₂₁Cl₂N₃O₇S₂[2] |

| Molecular Weight | 598.48 g/mol |

| IUPAC Name | (S)-2-(2-(5-chloro-N-(4-(5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-yl)phenyl)thiophene-2-carboxamido)ethoxy)acetic acid[3] |

| Synonyms | Rivaroxaban N-acyl glycolic acid (USP)[1][2], [2-[15,95-dichloro-2,52,8-trioxo-3,7-diaza-5(3,5)-1,3-oxazolidina-1,9(2)-dithiophena-4(1,4)-benzenanonaphan-3-yl]ethoxy]acetic acid (as per EP)[1][2] |

Synthesis of this compound

The formation of this compound is typically associated with a specific pathway in the synthesis of the active pharmaceutical ingredient (API). One reported method for its preparation involves the following key steps:

Experimental Protocol: Synthesis

-

Ring Opening: The synthesis initiates with the ring-opening of the morpholinone moiety of (S)-N-glycidyl phthalimide (B116566) through amine cleavage[]. A detailed procedure involves reacting 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidine-3-yl]phenyl}morpholin-3-one hydrochloride with a 40% aqueous solution of methylamine (B109427) at 50°C for 4 hours[].

-

Purification: The resulting ring-opened product is then purified using column chromatography[].

-

Condensation: The purified intermediate is subsequently reacted with 5-chlorothiophene-2-carbonyl chloride in a mixture of acetone (B3395972) and water, with sodium carbonate used to maintain basic conditions[].

-

Isolation: The final product, this compound, is isolated by filtration and then dried[].

Analytical Characterization

Accurate identification and quantification of this compound are crucial for ensuring the quality of Rivaroxaban. A variety of analytical techniques are employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most common method for the detection and quantification of Rivaroxaban and its impurities.

-

Column: Chiralpak IC (250 x 4.6 mm, 5 µm)[].

-

Mobile Phase A: A mixture of acetonitrile, ethanol, and n-butyl amine in a ratio of 95:5:0.5 (v/v/v)[].

-

Mobile Phase B: A mixture of Milli-Q water, methanol, and n-butyl amine in a ratio of 50:50:0.5 (v/v/v)[].

-

Flow Rate: 0.8 mL/min[].

-

Column Temperature: 27°C[].

-

Detection Wavelength: 254 nm[].

-

Gradient Program: A 25.0-minute gradient program is utilized to achieve separation[].

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to confirm the chemical structure. The ¹³C NMR spectrum of a similar rivaroxaban amine impurity has been reported to show 23 distinct peaks[].

-

Mass Spectrometry (MS): HPLC coupled with mass spectrometry (HPLC-MS/MS) is a powerful tool for the identification and quantification of impurities at trace levels.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present in the molecule.

Biological Effects and Toxicology

The presence of impurities in pharmaceutical products can impact their safety and efficacy. While specific toxicological data for this compound is not extensively available in the public domain, general studies on Rivaroxaban degradation products have indicated potential for cytotoxicity and genotoxicity.

A study on the degradation products of Rivaroxaban in alkaline media showed a direct relationship between the concentration of these impurities and increased cytotoxic potential in human hepatoblastoma (HepG2) cells[5]. The assessment included viability assays such as MTT reduction and neutral red uptake, which indicated cellular damage[5]. Furthermore, the genotoxic potential was evaluated using the comet assay[5]. These findings underscore the importance of controlling impurities like this compound to ensure patient safety.

Conclusion

This compound is a critical process-related impurity in the manufacturing of Rivaroxaban. Its effective identification, characterization, and control are paramount for the quality, safety, and regulatory compliance of the final drug product. This guide has provided a comprehensive overview of the available technical information on this impurity, from its chemical identity and synthesis to its analytical determination and potential toxicological implications. Continuous research and the development of robust analytical methodologies are essential for managing this and other impurities in pharmaceutical manufacturing.

References

A Technical Guide to the European Pharmacopoeia Monograph for Rivaroxaban

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the European Pharmacopoeia (Ph. Eur.) monographs for Rivaroxaban (B1684504) active substance (2932) and Rivaroxaban Tablets (3021). The information is compiled from various public sources and is intended to provide a detailed understanding of the quality control standards for this widely used anticoagulant.

Introduction to Rivaroxaban and the European Pharmacopoeia

Rivaroxaban is an orally active, direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. It is prescribed for the prevention and treatment of various thromboembolic disorders. The European Pharmacopoeia provides the legal and scientific benchmarks for the quality control of medicines in Europe, ensuring their safety and efficacy. The monographs for Rivaroxaban and its tablet formulation detail the required analytical procedures to ascertain the identity, purity, and content of the drug.

Quantitative Data Summary

The following tables summarize the key quantitative parameters and acceptance criteria as specified in the Ph. Eur. monograph for Rivaroxaban Tablets.

Table 1: Assay and Content Uniformity

| Test | Method | Acceptance Criteria |

| Assay | High-Performance Liquid Chromatography (HPLC) | 95.0% to 105.0% of the labeled amount of Rivaroxaban (C₁₉H₁₈ClN₃O₅S)[1] |

| Uniformity of Dosage Units | Complies with Ph. Eur. general chapter 2.9.40 | - |

Table 2: Dissolution

| Tablet Strength | Apparatus | Dissolution Medium | Speed | Time | Acceptance Criteria (Q) |

| 2.5 mg | 2 (Paddle) | Acetate (B1210297) buffer pH 4.5 | 75 rpm | 30 min | Not less than 80% of the labeled amount is dissolved[2] |

| 10 mg | 2 (Paddle) | Acetate buffer pH 4.5 with sodium dodecyl sulfate | 75 rpm | 30 min | Not less than 80% of the labeled amount is dissolved[2] |

| 15 mg & 20 mg | 2 (Paddle) | Acetate buffer pH 4.5 with sodium dodecyl sulfate | 75 rpm | 30 min | Not less than 80% of the labeled amount is dissolved[2] |

Table 3: Related Substances (Impurities)

| Impurity | Limit |

| Unspecified Impurities | For each impurity, maximum 0.2%[2] |

| Total Impurities | Maximum 0.3%[2][3] |

| Reporting Threshold | 0.1%[2][3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments outlined in the Ph. Eur. monograph for Rivaroxaban Tablets.

Identification

The identity of Rivaroxaban in the tablets is confirmed by two methods:

-

A. Ultraviolet (UV) Spectrophotometry: The UV spectrum of the principal peak in the chromatogram of the test solution is compared with that of the reference solution obtained during the assay. The spectra should be similar.[1]

-

B. High-Performance Liquid Chromatography (HPLC): The retention time of the principal peak in the chromatogram of the test solution is compared with that of the principal peak in the chromatogram of the reference solution. The retention times should be similar.[1]

Assay (HPLC)

This method determines the content of Rivaroxaban in the tablets.

Chromatographic Conditions:

-

Column: A suitable stainless steel column (e.g., 0.055 m x 4.0 mm) packed with end-capped octadecylsilyl silica (B1680970) gel for chromatography R (3 µm).[3]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water. The exact composition may vary, with some sources indicating a 40:60 (v/v) ratio.[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV spectrophotometer at 250 nm.[3]

-

Injection Volume: 5 µL.[3]

-

Column Temperature: 45 °C.[3]

Solution Preparation:

-

Solvent Mixture: A mixture of Solution A (Dilute 6.7 mL of phosphoric acid to 10 L with water for chromatography) and acetonitrile in a 40:60 (v/v) ratio.[3]

-

Test Solution: A filtered solution of the powdered tablets in the solvent mixture to obtain a concentration of approximately 0.2 mg/mL of Rivaroxaban.[1]

-

Reference Solution (a): A solution of Rivaroxaban CRS (Chemical Reference Substance) in the solvent mixture at a known concentration.[1]

Related Substances (HPLC)

This gradient HPLC method is used to determine the level of impurities in Rivaroxaban tablets.

Chromatographic Conditions:

-

Column: A suitable stainless steel column (e.g., 0.055 m x 4.0 mm) packed with end-capped octadecylsilyl silica gel for chromatography R (3 µm).[3]

-

Mobile Phase: A gradient elution using a mixture of Solution A (diluted phosphoric acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at 250 nm.

-

Injection Volume: 5 µL.[3]

-

Column Temperature: 45 °C.[3]

Solution Preparation:

-

Solvent Mixture: A mixture of Solution A (Dilute 6.7 mL of phosphoric acid to 10 L with water for chromatography) and acetonitrile in a 40:60 (v/v) ratio.[3]

-

Test Solution: A filtered solution of the powdered tablets in the solvent mixture to obtain a concentration of approximately 0.2 mg/mL of Rivaroxaban.[1]

-

Reference Solution (b): A dilution of the test solution to a concentration corresponding to the reporting threshold.[3]

-

Reference Solution (c): A solution of Rivaroxaban CRS and specified impurity reference standards (e.g., Impurity G) for system suitability checks.[3]

System Suitability:

-

The resolution between the peaks due to impurity G and rivaroxaban should be at least 5.0.[3]

Dissolution

This test evaluates the rate at which the drug substance dissolves from the tablet.

Apparatus:

-

Apparatus 2 (Paddle Apparatus) as described in Ph. Eur. general chapter 2.9.3.[2]

Dissolution Media:

-

For 2.5 mg tablets: 900 mL of acetate buffer solution with a pH of 4.5.[2]

-

For 10 mg tablets: 900 mL of acetate buffer solution pH 4.5 containing sodium dodecyl sulfate.[2]

-

For 15 mg and 20 mg tablets: 900 mL of acetate buffer solution pH 4.5 containing a higher concentration of sodium dodecyl sulfate.[2]

Test Conditions:

Analysis of Samples:

-

The amount of dissolved Rivaroxaban is determined by HPLC using a method similar to the assay.

Visualizations

The following diagrams illustrate the workflows for the key analytical procedures described in the European Pharmacopoeia monograph for Rivaroxaban Tablets.

Caption: Workflow for the Assay of Rivaroxaban Tablets by HPLC.

Caption: Workflow for the Related Substances Test of Rivaroxaban Tablets.

Caption: Workflow for the Dissolution Test of Rivaroxaban Tablets.

Conclusion

The European Pharmacopoeia monographs for Rivaroxaban and its tablet formulation provide a robust framework for ensuring the quality, safety, and efficacy of this important anticoagulant. The combination of identification, assay, related substances, and dissolution testing, utilizing techniques such as HPLC and UV spectrophotometry, allows for comprehensive control over the drug product. This guide serves as a detailed technical resource for professionals in the pharmaceutical industry, offering a deeper understanding of the analytical requirements for Rivaroxaban as per the European Pharmacopoeia. It is important to always refer to the current, official publication of the European Pharmacopoeia for the most up-to-date and complete information.

References

Methodological & Application

Application Notes and Protocols for Forced Degradation Studies of Rivaroxaban to Generate Impurity I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forced degradation studies are a critical component of the drug development process, providing essential insights into the intrinsic stability of a drug substance. These studies involve subjecting the drug to a variety of stress conditions, such as acid, base, oxidation, heat, and light, to accelerate its degradation. The resulting degradation products are then identified and quantified to understand the degradation pathways and to develop stability-indicating analytical methods. This application note provides detailed protocols for conducting forced degradation studies on Rivaroxaban, a direct factor Xa inhibitor, with a specific focus on the generation of Impurity I.

Rivaroxaban has been shown to be susceptible to degradation under various stress conditions, leading to the formation of several impurities. Among these, Rivaroxaban EP Impurity I, chemically identified as (S)-2-(2-(5-chloro-N-(4-(5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-yl)phenyl)thiophene-2-carboxamido)ethoxy)acetic acid, is a significant degradant. Understanding the conditions that lead to its formation is crucial for ensuring the quality, safety, and efficacy of Rivaroxaban drug products.

Data Presentation

The following table summarizes the quantitative data from forced degradation studies of Rivaroxaban, highlighting the conditions that may lead to the formation of various degradation products, including those that could be identified as Impurity I. It is important to note that the specific yield of Impurity I is not consistently reported across the literature, and the total degradation percentage is provided as an indicator of the drug's stability under the respective stress conditions.

| Stress Condition | Reagent/Parameter | Temperature | Duration | Total Degradation (%) | Impurity I Formation |

| Acid Hydrolysis | 0.01 N HCl | 75°C | 24 hours | 5 - 10% | Observed |

| 0.5 N HCl | 80°C | 45 minutes | ~13% | Major impurity detected | |

| 0.1 N HCl | Room Temp. | 72 hours | 28% | Significant degradation | |

| Base Hydrolysis | 0.01 N NaOH | 75°C | 1 hour | 5 - 10% | Observed |

| 0.1 N NaOH | 80°C | 60 minutes | ~50% | Major impurity detected | |

| 0.1 N NaOH | Room Temp. | 72 hours | 35% | Significant degradation | |

| Oxidative Degradation | 0.05% H₂O₂ | 75°C | 24 hours | 5 - 10% | Observed |

| 3% H₂O₂ | Room Temp. | 72 hours | Significant degradation | Observed | |

| Thermal Degradation | Solid State | 75°C | 24 hours | Not Significant | Not Significant |

| Photolytic Degradation | UV Light Exposure | Ambient | 24 hours | Not Significant | Not Significant |

Experimental Protocols

The following are detailed protocols for the forced degradation of Rivaroxaban under various stress conditions. These protocols are based on established methods found in the scientific literature.[1]

Protocol 1: Acid Hydrolysis

-

Sample Preparation: Accurately weigh 10 mg of Rivaroxaban and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

-

Stress Application: Add an equal volume of 0.02 N HCl to the sample solution to achieve a final concentration of 0.01 N HCl.

-

Incubation: Incubate the solution at 75°C for 24 hours.

-

Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.01 N NaOH.

-

Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Base Hydrolysis

-

Sample Preparation: Accurately weigh 10 mg of Rivaroxaban and dissolve it in a suitable solvent.

-

Stress Application: Add an equal volume of 0.02 N NaOH to the sample solution to achieve a final concentration of 0.01 N NaOH.

-

Incubation: Incubate the solution at 75°C for 1 hour.

-

Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.01 N HCl.

-

Analysis: Dilute the neutralized solution with the mobile phase for HPLC analysis.

Protocol 3: Oxidative Degradation

-

Sample Preparation: Accurately weigh 10 mg of Rivaroxaban and dissolve it in a suitable solvent.

-